(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group on the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with a suitable alkyl halide, such as methyl iodide, under basic conditions to introduce the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in the position and type of substituents on the amine chain.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but has a carboxylic acid functional group instead of an amine.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group.
Uniqueness
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific stereochemistry and the presence of both a methoxy group on the phenyl ring and a methyl group on the propan-1-amine chain. This combination of features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFSKNSANGNGB-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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